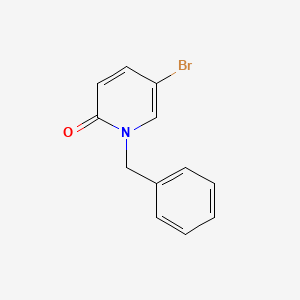

1-Benzyl-5-bromopyridin-2(1H)-one

Description

Significance of Pyridinone Scaffolds in Academic Research

Pyridinone scaffolds are a cornerstone in the field of medicinal chemistry, recognized for their versatile chemical properties and wide-ranging biological activities. sigmaaldrich.comlmaleidykla.ltmdpi.com These six-membered nitrogen-containing heterocycles can act as both hydrogen bond donors and acceptors, a feature that allows them to interact effectively with biological targets. lmaleidykla.lt Their structure allows for functionalization at multiple positions (N1, C3, C5, and C6), enabling the creation of diverse chemical libraries for drug discovery. sigmaaldrich.commdpi.com

The significance of the pyridinone core is underscored by its presence in numerous FDA-approved drugs. lmaleidykla.lt Compounds containing this scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiotonic properties. sigmaaldrich.comlmaleidykla.ltmdpi.com In cancer research, for example, pyridinone derivatives have been shown to target various proteins and enzymes such as protein tyrosine kinases, histone deacetylases (HDACs), and mitogen-activated protein kinases (MAPKs). sigmaaldrich.commdpi.com The adaptability of the pyridinone scaffold continues to make it a privileged structure in the development of new therapeutic agents. nih.govmdpi.com

Overview of N-Substituted and Halogenated Pyridin-2(1H)-ones

The properties and reactivity of the pyridinone core can be significantly modulated by the introduction of substituents. N-substitution, such as the addition of a benzyl (B1604629) group, is a common strategy to enhance the lipophilicity and modulate the biological activity of the resulting compound. For instance, N-benzyl substitution on related heterocyclic systems is a recurring motif in the design of bioactive molecules.

Halogenation, particularly at the C3 or C5 positions of the pyridinone ring, is another critical modification. The presence of a halogen atom, such as bromine, provides a reactive handle for further chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. lmaleidykla.lt This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, thereby expanding the chemical space and enabling the synthesis of complex molecular architectures.

Research has shown that the specific pattern of substitution on the pyridinone ring profoundly influences its pharmacological properties. lmaleidykla.lt For example, studies on 3,5-disubstituted pyridin-2(1H)-ones have demonstrated their potential in developing novel analgesics. researchgate.net Similarly, halogenated pyridinones have been investigated as key intermediates in the synthesis of potent antiviral agents, including inhibitors of HIV reverse transcriptase and influenza PA endonuclease. nih.gov

Research Trajectories of 1-Benzyl-5-bromopyridin-2(1H)-one and Related Analogues

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest clear research trajectories based on studies of analogous compounds. The primary role of this compound in academic and industrial research appears to be that of a versatile chemical building block.

The key structural features of this compound—the N-benzyl group and the C5-bromo substituent—position it as an ideal precursor for the synthesis of more complex molecules. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This is a widely used strategy to build molecular complexity and is a common theme in the synthesis of potential drug candidates. researchgate.netuzh.chnih.gov

Research on closely related structures further illuminates the potential applications of this compound. For example, the structurally similar 1-benzyl-5-bromoindolin-2-one scaffold has been utilized in the synthesis of novel anticancer agents that have shown inhibitory activity against breast and lung cancer cell lines. nih.govmdpi.com Furthermore, a related compound, N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide, is a key intermediate in the synthesis of Tirbanibulin, a drug used to treat actinic keratosis. This highlights the utility of the bromo-pyridinyl moiety in the development of approved pharmaceuticals.

The research trajectory for this compound is therefore heavily geared towards its use in synthetic chemistry to create libraries of novel compounds for biological screening. Its value lies in its potential to be readily transformed into a multitude of derivatives with diverse substituents at the 5-position, each with the potential for unique pharmacological activities.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 217448-53-8 |

| Molecular Formula | C12H10BrNO |

| Molecular Weight | 264.12 g/mol |

| SMILES | O=C1C=CC(Br)=CN1CC1=CC=CC=C1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-bromopyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTIPOGAOKXCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 5 Bromopyridin 2 1h One

Reactivity of the Bromine Moiety

The carbon-bromine bond at the C5 position is a primary site for functionalization, enabling the introduction of diverse molecular fragments through cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., C-C, C-N, C-O, C-S bond formation)

The bromine atom on the electron-deficient pyridinone ring makes 1-Benzyl-5-bromopyridin-2(1H)-one an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation: Suzuki-Miyaura coupling is a prominent example, where the bromo-pyridinone reacts with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction facilitates the formation of a new C-C bond, linking the pyridinone scaffold to various aryl, heteroaryl, or alkyl groups. The general efficiency of such couplings on bromo-substituted N-heterocycles is well-documented, with high yields achievable under optimized conditions. uzh.ch For instance, the coupling of bromo-triazines with boronic acids proceeds efficiently, suggesting similar reactivity for the bromo-pyridinone. uzh.ch A representative Suzuki coupling reaction would involve reacting this compound with a suitable boronic acid like 2-pyridinylboronic acid. ambeed.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|

This table represents a typical, plausible reaction based on established methods for similar substrates. uzh.chgoogle.com

Carbon-Heteroatom Bond Formation: Similarly, Buchwald-Hartwig amination (for C-N bonds), and related coupling reactions for C-O and C-S bond formation are feasible. These reactions typically employ a palladium catalyst with specialized phosphine (B1218219) ligands to couple the bromo-pyridinone with amines, alcohols, or thiols, respectively. The electron-deficient nature of the pyridinone ring generally facilitates these types of transformations. A nickel-based catalytic system has also shown remarkable flexibility in promoting selective C-N or C-O bond formation from bromo-aromatic compounds by simply changing the ligands. acs.org

Nucleophilic Aromatic Substitution Pathways

Aryl halides, particularly those on electron-deficient rings, can undergo nucleophilic aromatic substitution (SNAr). libretexts.org This pathway is distinct from SN1 and SN2 mechanisms and is highly relevant for this compound. libretexts.org The reaction proceeds via an addition-elimination mechanism.

The process is initiated by the attack of a nucleophile (e.g., an alkoxide, amine, or thiolate) on the carbon atom bearing the bromine. This attack is favored because the electron-withdrawing nature of the pyridinone ring, especially the conjugated carbonyl group, polarizes the C-Br bond and lowers the energy of the transition state. youtube.comnih.gov The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative oxygen atom of the carbonyl group, which provides significant stabilization. libretexts.orgfrontiersin.org In the final, fast step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org For this mechanism to be effective, the leaving group must be ortho or para to a strong electron-withdrawing group, a condition met in this molecule where the carbonyl is para to the bromine. libretexts.orgnih.gov

Reactivity of the Pyridinone Ring System

The pyridinone ring itself possesses a unique reactivity pattern, influenced by the interplay of the amide functionality, the conjugated double bonds, and the substituents.

Electrophilic Aromatic Substitution

In contrast to electron-rich aromatic systems like benzene, the pyridinone ring is generally deactivated towards electrophilic aromatic substitution (EAS). uci.edumsu.edu The presence of the electronegative nitrogen atom and the electron-withdrawing carbonyl group reduces the nucleophilicity of the ring, making reactions with electrophiles more difficult. youtube.comlibretexts.org

Nucleophilic Addition Reactions

The conjugated system of the pyridinone ring, which resembles an α,β-unsaturated amide, makes it susceptible to nucleophilic addition reactions. Strong nucleophiles can potentially add to the C3 or C5 positions in a Michael-type addition. However, the most common site for nucleophilic attack, other than the SNAr pathway at C5, is the carbonyl carbon (C2). This can lead to addition products or, under harsh conditions, ring-opening of the lactam. The pyridinone scaffold provides multiple hydrogen bond acceptors and a donor, which can influence its interaction with reagents. frontiersin.orgnih.gov

Ring Transformation Reactions

Pyridinone and dihydropyridinone systems can undergo fascinating ring transformation and rearrangement reactions under specific conditions, leading to the formation of novel polycyclic structures. Research on closely related 6-benzyl-3,6-dihydropyridin-2(1H)-ones has shown that treatment with reagents like N-bromosuccinimide (NBS) can trigger a novel aza-semipinacol-type rearrangement. nih.gov This process involves the transfer of the benzyl (B1604629) group from one position of the lactam to another, followed by intramolecular cyclization to yield complex structures like indenopyridin-2-ones. nih.gov Other studies have demonstrated that pyridone derivatives can be used as building blocks where the ring is opened and subsequently re-closed with binucleophiles to construct fused heterocyclic systems. nih.gov These examples highlight the potential of the this compound scaffold to serve as a precursor for more complex molecular architectures through skeletal transformations. nih.govnih.gov

Transformations Involving the N-Benzyl Group

The N-benzyl group in this compound is generally stable under many reaction conditions, such as those used for nucleophilic substitution or cross-coupling at the C5-bromo position. However, its primary role in many synthetic strategies is that of a removable protecting group for the pyridinone nitrogen. The removal of this group, known as debenzylation, is a key transformation that allows for further functionalization at the nitrogen atom.

Common methods for the cleavage of N-benzyl groups in heterocyclic systems can be applied to this compound. These methods often involve reductive or oxidative conditions.

Catalytic Hydrogenolysis: This is one of the most common methods for N-debenzylation. The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This process is clean, often yielding the debenzylated pyridinone and toluene (B28343) as the only byproduct.

Acid-Facilitated Debenzylation: In some N-benzyl pyridine (B92270) systems, particularly when the nitrogen is part of a sterically hindered or electron-rich system, standard hydrogenolysis can be challenging. Studies on related N-benzyl-N-Boc-2-aminopyridine derivatives have shown that the addition of an acid, such as acetic acid, can facilitate the hydrogenolytic cleavage of the N-benzyl bond. nih.gov This suggests that for this compound, acidic conditions might be necessary to achieve efficient deprotection.

Oxidative Cleavage: While less common for simple N-benzylamines, oxidative methods can also be employed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to cleave benzyl ethers, especially p-methoxybenzyl (PMB) ethers, and can be used for N-benzyl groups as well. organic-chemistry.orgorgsyn.org Visible-light-mediated oxidative debenzylation using organophotocatalysts like DDQ has emerged as a mild alternative. orgsyn.org Another oxidative approach involves the use of a bromo radical, which can effect the debenzylation of N-benzyl amides. organic-chemistry.org

| Debenzylation Method | Reagents | Typical Byproduct | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Most common and clean method. |

| Acid-Facilitated Hydrogenolysis | H₂, Pd/C, Acetic Acid | Toluene | Useful for sterically hindered or electron-rich systems. nih.gov |

| Oxidative Cleavage | DDQ, light or heat | Benzaldehyde | Alternative to reduction; sensitive to other functional groups. orgsyn.org |

Reaction Mechanism Elucidation

Detailed mechanistic studies specifically on reactions involving this compound are not extensively documented in the literature. However, mechanisms can be inferred from related systems.

For transformations involving the N-benzyl group, the mechanism of catalytic hydrogenolysis is well-understood. The process begins with the oxidative addition of the C-N bond to the surface of the palladium catalyst. This is followed by hydrogenolysis, where hydrogen atoms cleave the catalyst-carbon and catalyst-nitrogen bonds, releasing the debenzylated pyridinone and toluene.

In the context of reactions at other parts of the molecule, the N-benzyl group acts primarily as a spectator, influencing the electronic properties and steric environment of the pyridinone ring. For instance, in nucleophilic aromatic substitution reactions at the C5 position, the electron-donating character of the N-benzyl group (relative to a proton) can modulate the reactivity of the ring system.

In the synthesis of more complex derivatives, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, the initial N-benzylation of the isatin (B1672199) precursor proceeds via a standard S_N2 mechanism, where the isatin anion acts as a nucleophile attacking the benzyl bromide. nih.gov Subsequent reactions at the carbonyl group, such as condensation with thiosemicarbazide, proceed via standard carbonyl chemistry mechanisms, with the N-benzyl group remaining intact and distant from the reactive center. nih.gov

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry associated with this compound and its derivatives is an important consideration, particularly when new chiral centers or elements of geometric isomerism are introduced.

Conformational Influence: In related saturated heterocyclic systems like N-benzylpiperidones, the N-benzyl group has a significant impact on the molecule's conformation. X-ray diffraction studies on 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one have confirmed that the piperidone ring adopts a chair conformation with the bulky N-benzyl group occupying an equatorial position to minimize steric strain. researchgate.net While the pyridinone ring of this compound is planar, the steric bulk of the N-benzyl group can influence the orientation of substituents in reactions that create new stereocenters adjacent to the ring.

| Compound | Stereochemical Feature | Method of Analysis | Finding |

| 1-Benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one researchgate.net | Conformational Isomerism | X-ray Diffraction, NMR | Adopts chair conformation with N-benzyl group in equatorial position. |

| 1-Benzyl-5-bromo-3-(thiazol-2-yl)hydrazonoindolin-2-one derivatives mdpi.com | Geometric Isomerism (E/Z) | ¹H NMR Spectroscopy | Exist as a mixture of E and Z isomers around the C=N bond. |

Theoretical and Computational Studies of 1 Benzyl 5 Bromopyridin 2 1h One

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intricate details of molecular systems. These methods have been applied to derivatives of 1-Benzyl-5-bromopyridin-2(1H)-one to predict their behavior and properties.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For related compounds, a narrow frontier orbital gap has been shown to indicate that charge transfer interactions can occur within the molecule, signifying high chemical reactivity. nih.gov

The molecular electrostatic potential (MEP) is another crucial descriptor derived from electronic structure calculations. It maps the electron density on the molecular surface, identifying regions susceptible to electrophilic and nucleophilic attack. chemrxiv.org In similar molecules, MEP analysis has revealed that negative potential sites are typically located around electronegative atoms, while positive potentials are found near hydrogen atoms. nih.govnih.gov This information is vital for predicting intermolecular interactions. chemrxiv.org

Reactivity Prediction and Reaction Pathways

Theoretical calculations are instrumental in predicting the reactivity of molecules and mapping out potential reaction pathways. By analyzing the electronic properties and various reactivity descriptors, researchers can forecast how a molecule will behave in a chemical reaction. For instance, global reactivity values can indicate whether a molecule is soft or hard, its electrophilicity, and its potential to bind with other molecules. nih.gov In the broader context of nickel-catalyzed cross-coupling reactions, computational studies have helped to elucidate mechanistic pathways, showing how the choice of ligand can selectively favor C-N or C-C bond formation.

Tautomerism and Conformational Analysis

Many organic molecules, including pyridinone derivatives, can exist in different tautomeric forms and conformations. Computational methods are employed to determine the relative stabilities of these different forms. For example, in a related compound, 3-Benzyl-5-bromo-pyrazin-2(1H)-one, the molecules are known to form dimers through hydrogen bonding. nih.govnih.gov Conformational analysis helps in understanding the three-dimensional structure of the molecule and how it might interact with other molecules, which is particularly important in the context of biological activity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time. These techniques are particularly useful for understanding how a molecule like this compound or its derivatives might interact with biological targets, such as proteins. nih.gov For derivatives of 1-benzyl-5-bromoindolin-2-one, molecular dynamics simulations have been used to explore their binding modes within the active sites of enzymes like VEGFR-2. nih.govmdpi.comnih.gov These simulations provide a dynamic picture of the ligand-protein complex, complementing the static information obtained from molecular docking. nih.govmdpi.com

Prediction of Spectroscopic Signatures (Theoretical IR, NMR)

Computational methods can predict the spectroscopic signatures of a molecule, such as its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. For related Schiff base compounds, theoretical calculations using DFT have been shown to correlate well with experimental vibrational and electronic spectra. nih.govnih.gov Similarly, while no specific theoretical NMR studies for this compound are available in the provided results, ¹H NMR spectroscopy is a standard method for characterizing such compounds, and theoretical predictions can aid in the interpretation of these experimental spectra. chemicalbook.com

Applications of 1 Benzyl 5 Bromopyridin 2 1h One in Chemical Synthesis

Utilization as a Synthetic Building Block

The utility of 1-Benzyl-5-bromopyridin-2(1H)-one as a synthetic building block is primarily derived from the presence of a bromine atom at the C5 position of the pyridinone ring. achemblock.com This halogen atom serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

Researchers have exploited this reactivity to introduce a variety of substituents at the C5 position, thereby accessing a diverse library of 2-pyridone derivatives. Common cross-coupling reactions employed with this substrate include the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions enable the formation of bonds with aryl, heteroaryl, alkyl, alkynyl, and amino groups, respectively. The benzyl (B1604629) group at the N1 position provides steric and electronic influence while also enhancing the solubility of the compound in common organic solvents.

Key Features as a Synthetic Building Block:

| Feature | Synthetic Utility |

|---|---|

| C5-Bromine Atom | Serves as a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. |

| Pyridin-2(1H)-one Core | A privileged scaffold in medicinal chemistry that can be further functionalized. The carbonyl group and the endocyclic double bonds offer sites for various chemical transformations. |

| N-Benzyl Group | Provides stability, modulates reactivity, and enhances solubility. It can also be a site for further chemical modification or cleavage under specific conditions. |

Precursor in the Synthesis of Complex Heterocyclic Systems

Beyond simple functionalization, this compound serves as a key precursor for the construction of more elaborate and complex heterocyclic systems. Its inherent structure is well-suited for intramolecular cyclization reactions or multi-step sequences that lead to the formation of fused or polycyclic ring systems.

One notable example is its use in the synthesis of indenopyridin-2-ones. Through a reaction sequence that can involve an initial cross-coupling followed by an intramolecular cyclization, the pyridinone ring can be fused to a five-membered carbocyclic ring. nih.gov This strategy provides access to rigid, polycyclic scaffolds that are of interest in materials science and medicinal chemistry.

Furthermore, the 2-pyridone moiety itself is a recognized structural unit in numerous naturally occurring compounds and active pharmaceutical ingredients. nih.gov Consequently, derivatives of this compound are valuable intermediates in the total synthesis of such molecules or in the generation of novel analogues with potentially enhanced biological activity. ekb.eg For instance, it can be envisioned as a starting point for creating complex pyrrolidine-based structures through multi-step synthetic routes. mdpi.comresearchgate.net

Examples of Complex Heterocyclic Systems Derived from this compound:

| Complex System | Synthetic Approach |

|---|---|

| Indeno[1,2-b]pyridin-2-ones | Sequential cross-coupling and intramolecular cyclization reactions. nih.gov |

| Functionalized 5-Aryl-2-pyridones | Suzuki or Stille coupling to introduce an aryl group, which can then undergo further transformations. |

| Polycyclic Piperidine Derivatives | Used as a platform for creating complex piperidine-containing polycycles. nih.gov |

Role in Fragment-Based Synthesis Strategies

Fragment-based drug discovery (FBDD) is a powerful approach in medicinal chemistry that involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown or linked together to produce a higher-affinity lead compound. The 1-benzyl-5-bromopyridin-2-one scaffold is well-suited for such strategies.

Its molecular weight and structural simplicity align with the general characteristics of a chemical fragment. The N-benzyl and C5-bromo substituents provide vectors for synthetic elaboration. Once the core fragment demonstrates binding to a target, the bromine atom can be used as a chemical handle to explore the surrounding binding pocket by introducing a variety of substituents via cross-coupling reactions. This systematic exploration allows for the mapping of structure-activity relationships (SAR). nih.gov The N-benzyl group can also be replaced with other substituents to probe different regions of the binding site. This modularity is a key advantage in the iterative cycle of fragment-to-lead optimization.

Stereoselective Synthetic Applications

The application of this compound in stereoselective synthesis is an emerging area of interest. While the molecule itself is achiral, it can be used as a substrate in reactions that generate new stereocenters. For example, asymmetric hydrogenation of the double bond in the pyridinone ring could, in principle, lead to chiral piperidinone derivatives.

More commonly, the bromine atom allows for its participation in stereoselective cross-coupling reactions. By employing a chiral catalyst, typically a transition metal complex with a chiral ligand, it is possible to couple the pyridinone with a prochiral nucleophile or another coupling partner in an enantioselective manner. For instance, nickel-catalyzed enantioselective cross-coupling reactions have been developed for aryl bromides with various partners, a methodology that could be extended to this substrate. nih.gov Such strategies are crucial for the synthesis of enantiopure compounds, which is often a requirement for pharmaceutical applications.

Development of Novel Synthetic Methodologies

This compound and structurally related compounds serve as valuable test substrates for the development of new synthetic methodologies. The well-defined reactivity of the aryl bromide and the stability of the pyridinone core make it an excellent platform for evaluating the scope and limitations of new catalytic systems or reaction conditions.

For example, its use as a substrate in the development of novel Ni/photoredox dual catalytic systems for C(sp²)–C(sp³) cross-couplings has been explored. nih.gov These methods allow for the formation of bonds between aryl halides and alkyl fragments under mild conditions, often with high functional group tolerance. The successful application of such new methods to substrates like this compound validates their utility and encourages their broader adoption in organic synthesis. Additionally, novel transformations, such as the aza-semipinacol-type rearrangement observed in related 6-benzyl-dihydropyridinones, highlight how this structural motif can participate in unexpected and synthetically useful rearrangements. nih.gov

Novel Methodologies Investigated using Pyridinone Scaffolds:

| Methodology | Description |

|---|---|

| Ni/Photoredox Dual Catalysis | A method for enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides, proceeding under mild conditions. nih.gov |

| Aza-semipinacol-type Rearrangement | A rearrangement involving the transfer of a benzyl group, enabling the synthesis of functionalized indeno[1,2-b]pyridin-2-ones. nih.gov |

Medicinal Chemistry Research on 1 Benzyl 5 Bromopyridin 2 1h One and Its Derivatives

Role as a Privileged Pyridinone Scaffold

The 2-pyridone ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgiipseries.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a fertile starting point for the development of novel therapeutic agents. frontiersin.org The utility of the 2-pyridone core stems from several key chemical features. It possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen), allowing it to form crucial interactions within the binding sites of proteins like enzymes and receptors. frontiersin.orgnih.govmdpi.com

The structural rigidity of the pyridone ring, combined with its five positions available for substitution (as seen in 1-benzyl-5-bromopyridin-2(1H)-one), allows for the precise positioning of functional groups to optimize binding affinity and selectivity. nih.gov Furthermore, the 2-pyridone moiety can act as a bioisostere for other chemical groups such as amides, phenols, and various heterocyclic rings, enabling chemists to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability. nih.govfrontiersin.orgmdpi.com The significance of this scaffold is underscored by its presence in numerous natural products and FDA-approved drugs, which exhibit a wide array of biological activities including anticancer, antiviral, and anti-inflammatory effects. hilarispublisher.combohrium.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically investigating how changes in a molecule's structure affect its biological activity. For the 2-pyridone core, extensive SAR studies have guided the development of potent and selective inhibitors for various biological targets. While specific SAR data for this compound is not extensively published, research on analogous compounds demonstrates the principles that would be applied to its derivatives. The N1-benzyl and C5-bromo substituents are key vectors for chemical modification.

For instance, in the development of antibacterial agents targeting DNA gyrase, the transposition of a nitrogen atom from the 4-quinolone scaffold yielded potent 2-pyridone inhibitors. acs.org SAR studies revealed that small alkyl groups, such as a methyl group at the 9-position of the fused quinolizine ring system, led to compounds with exceptional broad-spectrum antibacterial activity, including against resistant strains. acs.org

Another example is found in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. A series of 3-aminopyridin-2(1H)-one derivatives were synthesized and evaluated. nih.gov The SAR in this series showed that specific substitutions were critical for potency. The introduction of a 4,7-dimethylbenzoxazol-2-yl)methyl]amino group at the 3-position, combined with small alkyl groups (like ethyl and methyl) at the 5- and 6-positions, resulted in compounds that inhibited HIV-1 replication at nanomolar concentrations. nih.gov

Table 1: SAR of 2-Pyridone Derivatives as MET Kinase Inhibitors This table illustrates how modifications to the 2-pyridone scaffold influence inhibitory activity against MET kinase, a target in cancer therapy. The data is based on the findings from a study on pyridone-based class II MET inhibitors. nih.gov

| Compound ID | R Group (at N-1 of pyridone) | Key Structural Features | MET IC50 (µM) | Selectivity vs. VEGFR-2 |

| 3a | 4-((2-aminopyridin-4-yl)oxy)-3-fluorophenyl | Initial hit with moderate potency | 0.108 | - |

| 3d | 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl | Addition of 3-chloro on pyridine (B92270) | 0.025 | >200-fold |

| 3j | 4-((2-amino-3-iodopyridin-4-yl)oxy)-3-fluorophenyl | Addition of 3-iodo on pyridine | 0.008 | >1000-fold |

| 3s | 4-((2-amino-3-iodopyridin-4-yl)oxy)-3-fluorophenyl | N-(4-fluorobenzyl)-4-methoxy substitution | 0.005 | >5000-fold |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2014. nih.gov

Target Identification and Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Modulation)

The 2-pyridone scaffold has been successfully employed to develop ligands for a diverse range of biological targets. Target identification and mechanism of action studies have revealed its ability to modulate both enzymes and receptors.

Enzyme Inhibition: The pyridone core is a prominent feature in many kinase inhibitors. frontiersin.org Its ability to form key hydrogen bonds allows it to interact with the hinge region of the kinase ATP-binding site, a common mechanism for kinase inhibition. frontiersin.org

MET Kinase: In the pursuit of anticancer agents, 2-pyridone derivatives were designed as highly potent and selective class II MET inhibitors. Molecular docking studies showed the pyridone core conformationally restraining key pharmacophoric groups, leading to a compound with an IC50 of 5 nM. nih.gov

HIV-1 Reverse Transcriptase: As non-nucleoside inhibitors, 2-pyridone derivatives bind to an allosteric pocket of the enzyme, inducing a conformational change that inactivates it. X-ray crystallography confirmed that the pyridone N-1-H group forms a crucial hydrogen bond with the backbone of lysine (B10760008) residue K101, explaining the potent activity. nih.gov

DNA Gyrase: 2-pyridone-based antibacterial agents function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. acs.org The side chain at the 8-position of the pyridone core is believed to be critical for binding to the enzyme and forming a stable ternary complex with DNA. nih.gov

PIM-1 Kinase: Aromatic O-alkyl pyridine derivatives, derived from a 2-pyridone scaffold, were developed as potent PIM-1 kinase inhibitors for cancer therapy. Kinetic studies revealed that these compounds act as both competitive and non-competitive inhibitors. tandfonline.com

Receptor Modulation:

Cannabinoid Receptor 2 (CB2R): The 2-pyridone scaffold has been explored for designing CB2R agonists. Researchers proposed that the pyridone core provides optimal lipophilicity and can engage in hydrophobic interactions with key residues like W194 and F117 in the receptor binding pocket. mdpi.com

Table 2: Biological Targets of 2-Pyridone Derivatives

| Derivative Class | Biological Target | Therapeutic Area |

| Pyrido[1,2-a]pyrimidines / Quinolizines | DNA Gyrase | Antibacterial |

| 3-Aminopyridin-2(1H)-ones | HIV-1 Reverse Transcriptase | Antiviral (HIV) |

| Substituted 1-phenyl-2-pyridones | MET Kinase | Anticancer |

| O-alkylated Pyridines | PIM-1 Kinase | Anticancer |

| Carboxamide Pyridones | Cannabinoid Receptor 2 (CB2R) | Anti-inflammatory, Neuropathic Pain |

| Pyridinone quinolinones | Isocitrate Dehydrogenase 1 (IDH1) | Anticancer |

This table summarizes various biological targets that have been successfully modulated by compounds containing the 2-pyridone core, based on multiple research findings. frontiersin.orgnih.govmdpi.comacs.orgnih.gov

Design of Ligands and Small Molecules based on the Pyridinone Core

The design of novel ligands based on the 2-pyridone core often involves strategies like scaffold hopping, structure-based design, and chemical modification of existing drugs. A compound like this compound serves as an ideal starting fragment for such design strategies.

One powerful approach is scaffold hopping, where a core structure of a known ligand is replaced with a different one, like a pyridone, to improve properties. This was demonstrated in the design of mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1), a cancer target. frontiersin.orgnih.gov Starting from a ligand with suboptimal potency and low solubility, researchers replaced a phenyl ring with a pyridone ring. This change introduced an additional hydrogen bond acceptor, successfully improving the compound's properties. frontiersin.orgnih.gov

Structure-based drug design, which utilizes computer models of the target protein, has also guided the development of pyridone-based inhibitors. For MET kinase, integrated molecular docking and SAR studies led to a novel class of inhibitors with high potency and selectivity. nih.gov This process allows chemists to visualize how modifications, such as adding different substituents to the pyridone ring, will affect binding to the target.

Another strategy involves the modification of existing drugs. Pirfenidone, an approved antifibrotic drug with a 5-methyl-pyridin-2(1H)-one core, has been the subject of such work. To improve its moderate potency, researchers synthesized analogues by introducing phenyl or benzyl (B1604629) groups at the nitrogen atom—structurally related to this compound—which resulted in significantly enhanced antifibrotic activity. acs.org

Applications in Biomolecular Mimetics

Biomolecular mimetics involves designing molecules that mimic the structure and function of biological molecules, such as peptides. The 2-pyridone scaffold is an excellent platform for creating peptidomimetics—compounds that mimic the properties of peptides but with improved stability and oral bioavailability. nih.gov

The pyridone template has been shown to be an effective peptide bond isostere. frontiersin.org It can replicate the hydrogen bonding pattern of a peptide backbone, allowing it to fit into enzyme active sites that naturally bind peptide substrates. This has been successfully applied in the design of thrombin inhibitors, where the pyridone core mimics the hydrogen bond array of peptide inhibitors, leading to a good fit within the enzyme's active site. frontiersin.org The rigid structure of the pyridone ring helps to pre-organize the attached functional groups into a conformation that is favorable for binding, a concept known as conformational constraint. nih.gov This reduces the entropic penalty upon binding, potentially leading to higher affinity for the target protein.

The natural occurrence of a related pyridinol motif in the active site of certain [Fe]-hydrogenase metalloenzymes further highlights the biological relevance of this scaffold and inspires the development of biomimetic models for catalysis and other applications. rsc.orgwikipedia.org

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-5-bromopyridin-2(1H)-one, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves bromination of a pyridinone precursor under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C can selectively introduce bromine at the 5-position. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor purity using HPLC (C18 column, methanol/water mobile phase) and confirm via melting point analysis (expected range: 198–202°C, similar to structurally related bromopyridinones) . Cross-reference synthetic protocols in SciFinder using keywords like "1-Benzylpyridin-2-one bromination" to identify literature precedents .

Q. How should researchers characterize this compound spectroscopically and crystallographically?

- Methodological Answer :

- NMR : Analyze and NMR spectra for diagnostic signals. The benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while the pyridinone ring protons show deshielded signals (e.g., H-3 at δ 6.8–7.0 ppm).

- XRD : For crystallographic analysis, use SHELXT for space-group determination and SHELXL for refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Refinement parameters (e.g., R1 < 0.05) should align with SHELX best practices .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic fumes upon decomposition. In case of skin contact, wash immediately with water and consult a physician. Store in a cool, dry place away from oxidizing agents. Reference safety protocols for structurally similar brominated heterocycles (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) for hazard mitigation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental UV-Vis spectra for validation.

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Parameterize the bromine atom’s van der Waals radius and partial charge accurately. Cross-validate docking poses with crystallographic data from analogous brominated ligands .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement?

- Methodological Answer : Employ triangulation by cross-verifying data from multiple techniques (e.g., NMR, MS, XRD). For crystallographic discrepancies, re-examine twinning or disorder using SHELXL’s TWIN and PART commands. If NMR signals conflict with expected coupling constants, consider dynamic effects (e.g., rotational barriers) or solvent interactions. Document alternative hypotheses and test via controlled experiments (e.g., variable-temperature NMR) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The C-Br bond facilitates Suzuki-Miyaura couplings with aryl boronic acids. Optimize conditions using Pd(PPh) (2 mol%), KCO (2 eq), and a 3:1 dioxane/water mixture at 80°C. Monitor reaction progress via TLC and characterize products via HRMS. Compare reactivity with non-brominated analogs to isolate electronic effects .

Q. What challenges arise in refining the crystal structure of halogenated pyridinones, and how are they addressed?

- Methodological Answer : Halogen atoms (Br) introduce strong anomalous scattering, aiding phase determination but complicating absorption correction. Use SAD (Single-wavelength Anomalous Dispersion) data with SHELXC/D/E. For disordered benzyl groups, apply restraints (e.g., DFIX, SIMU) in SHELXL to maintain reasonable geometry. Validate refinement with R < 0.05 and CC > 90% in the final model .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for drug discovery?

- Methodological Answer : Synthesize analogs via substituent variation (e.g., replacing benzyl with substituted benzyl groups or modifying the pyridinone ring). Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Corrogate SAR trends using multivariate analysis (e.g., PCA) to identify critical pharmacophores. Publish datasets in accessible formats for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.